molecular formula C20H19Cl2N7O6 B13813536 D-Glutamic acid, N-(4-((2-(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)ethyl)amino)-3,5-dichlorobenzoyl)- CAS No. 51865-65-7

D-Glutamic acid, N-(4-((2-(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)ethyl)amino)-3,5-dichlorobenzoyl)-

Cat. No.: B13813536
CAS No.: 51865-65-7
M. Wt: 524.3 g/mol
InChI Key: LUACTCWCHAJXRX-GFCCVEGCSA-N
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Description

The compound D-Glutamic acid, N-(4-((2-(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)ethyl)amino)-3,5-dichlorobenzoyl)- (CAS: 65165-91-5) is a structurally complex molecule with a molecular formula of C₁₉H₁₉N₇O₆ and a molecular weight of 441.40 g/mol . Its core structure comprises three key moieties:

D-Glutamic acid: A non-proteinogenic stereoisomer of glutamic acid, contributing to chiral specificity.

3,5-Dichlorobenzoyl group: A substituted aromatic ring with electron-withdrawing chlorine atoms, likely influencing lipophilicity and receptor binding.

6-Pteridinyl-ethylamino linkage: A pteridine derivative (2-amino-1,4-dihydro-4-oxo-6-pteridinyl) connected via an ethylamino bridge.

The InChI string (1S/C19H19N7O6...) confirms the stereochemistry at the glutamic acid residue (D-configuration) and the spatial arrangement of substituents .

Properties

CAS No.

51865-65-7

Molecular Formula

C20H19Cl2N7O6

Molecular Weight

524.3 g/mol

IUPAC Name

(2R)-2-[[4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]-3,5-dichlorobenzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H19Cl2N7O6/c21-10-5-8(17(32)27-12(19(34)35)1-2-13(30)31)6-11(22)14(10)24-4-3-9-7-25-16-15(26-9)18(33)29-20(23)28-16/h5-7,12,24H,1-4H2,(H,27,32)(H,30,31)(H,34,35)(H3,23,25,28,29,33)/t12-/m1/s1

InChI Key

LUACTCWCHAJXRX-GFCCVEGCSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Cl)NCCC2=CN=C3C(=N2)C(=O)NC(=N3)N)Cl)C(=O)N[C@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1=C(C=C(C(=C1Cl)NCCC2=CN=C3C(=N2)C(=O)NC(=N3)N)Cl)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Feature Description
Molecular Formula C20H19Cl2N7O6
Molecular Weight 524.3 g/mol
IUPAC Name (2R)-2-[[4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]-3,5-dichlorobenzoyl]amino]pentanedioic acid
Key Functional Groups D-Glutamic acid, dichlorobenzoyl amide, pteridinyl ethyl amine
Synonyms 3',5'-Dichlorohomofolic acid, NSC-118423

The compound contains multiple reactive sites, including amino groups, carboxylic acids, and aromatic chlorides, which influence the synthetic approach.

Preparation Methods

General Synthetic Strategy

The synthesis of D-Glutamic acid, N-(4-((2-(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)ethyl)amino)-3,5-dichlorobenzoyl)- typically involves:

  • Amide bond formation between the D-glutamic acid moiety and the 4-(2-(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)ethyl)amino-3,5-dichlorobenzoic acid derivative.
  • Coupling of the pteridinyl ethyl amine to the dichlorobenzoyl intermediate.
  • Preservation of stereochemistry at the D-glutamic acid center.
  • Use of protecting groups and coupling reagents to avoid side reactions.

Detailed Synthetic Steps

Preparation of the Dichlorobenzoyl Intermediate
  • Starting from 3,5-dichlorobenzoic acid, the acid is activated (e.g., via carbodiimide coupling agents like EDC or DCC) to form an active ester or anhydride.
  • The activated intermediate is reacted with the aminoethyl-pteridinyl derivative to form the amide bond at the benzoyl position.
Coupling with D-Glutamic Acid
  • The D-glutamic acid is introduced as the free acid or protected derivative (e.g., diethyl ester) to control reactivity.
  • The amide bond formation between the amino group of the dichlorobenzoyl intermediate and the carboxyl group of D-glutamic acid is facilitated by coupling reagents such as EDC, HOBt, or other carbodiimide-based agents, often in polar aprotic solvents like N,N-dimethylformamide (DMF).
  • Triethylamine or other bases are used to neutralize the acid formed during coupling.
Purification and Isolation
  • The crude product is purified by preparative high-performance liquid chromatography (HPLC), often using gradients of acetonitrile and aqueous formic acid.
  • Lyophilization yields the final compound as a solid.

Representative Experimental Protocol

Step Reagents/Conditions Yield/Notes
Activation of acid 3,5-Dichlorobenzoic acid + EDC + HOBt in DMF Formation of active ester intermediate
Amide coupling Addition of 2-(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)ethylamine Stirring at room temp for several hours
Coupling with D-glutamic acid D-Glutamic acid (or ester) + activated intermediate + base (triethylamine) Reaction in DMF, 3 h; purification by HPLC
Isolation Preparative HPLC, lyophilization Pure compound obtained as solid

This protocol is adapted from analogous synthetic routes reported for related folate derivatives and pteridinyl compounds.

Analytical Characterization

Research Findings and Notes

  • The compound's synthesis requires careful control of stereochemistry at the glutamic acid center to maintain biological activity.
  • The presence of dichloro substituents on the benzoyl ring influences both the reactivity and the final biological properties.
  • The pteridinyl moiety is sensitive to oxidation; thus, mild reaction conditions are preferred.
  • Coupling reagents like EDC and bases such as triethylamine in DMF solvent systems are standard for these amide formations.
  • Purification by preparative HPLC is essential due to the complexity and polarity of the molecule.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose/Outcome
Acid activation EDC, HOBt, DMF Formation of reactive ester intermediate
Amide bond formation (pteridinyl) 2-(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)ethylamine Coupling to dichlorobenzoyl acid
Amide bond formation (glutamic acid) D-Glutamic acid or ester, base (triethylamine), DMF Coupling to form final amide linkage
Purification Preparative HPLC (MeCN-water gradient) Isolation of pure target compound
Final isolation Lyophilization Solid pure compound

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[[4-[2-(2-AMINO-4-OXO-1H-PTERIDIN-6-YL)ETHYLAMINO]-3,5-DICHLORO-BENZOYL]AMINO]PENTANEDIOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The dichlorobenzoyl moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

Scientific Research Applications

Anticancer Activity

The compound has been identified as a multi-targeted antifolate, which means it can inhibit multiple pathways involved in cancer cell proliferation. The pyrrolo[2,3-d]pyrimidine base of the compound is particularly effective against various cancer types due to its ability to interfere with folate metabolism, a critical pathway for rapidly dividing cells .

Case Study:
In one study, derivatives of D-Glutamic acid were tested for their efficacy against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, making them promising candidates for further development as chemotherapeutic agents .

Synthetic Pathways

The synthesis of D-Glutamic acid derivatives typically involves several steps, including the formation of the pteridinyl moiety and subsequent coupling reactions to attach the dichlorobenzoyl group. Various methods have been developed to optimize yield and purity, including crystallization techniques that result in novel crystalline forms with distinct properties .

Table 1: Synthetic Methods for D-Glutamic Acid Derivatives

MethodDescriptionYield (%)
CrystallizationPurification via solvent evaporation80
Coupling ReactionsUse of coupling agents to form amide bonds75
Functional Group ModificationsIntroduction of pteridinyl and dichlorobenzoyl groups70

Toxicity and Safety Profile

The safety profile of D-Glutamic acid derivatives is crucial for their application in clinical settings. Studies have indicated that while some derivatives exhibit cytotoxicity towards cancer cells, they also need to be evaluated for potential toxicity towards normal cells. The use of computational models to predict toxicity has become an integral part of the drug development process .

Case Study:
A recent assessment using Lipinski's Rule of Five indicated that certain derivatives maintained favorable drug-likeness properties while minimizing toxicity risks associated with high doses .

Mechanism of Action

The mechanism of action of (2R)-2-[[4-[2-(2-AMINO-4-OXO-1H-PTERIDIN-6-YL)ETHYLAMINO]-3,5-DICHLORO-BENZOYL]AMINO]PENTANEDIOIC ACID involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, leading to conformational changes that modulate their activity. This can result in the activation or inhibition of biochemical pathways, ultimately exerting its effects at the cellular level.

Comparison with Similar Compounds

Stereoisomerism: D- vs. L-Glutamic Acid Derivatives

A closely related analog is N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid (CAS: 4033-27-6, molecular weight: 443.41 g/mol) . Key differences include:

  • Substituents: The absence of chlorine atoms on the benzoyl group and a methylamino (vs. ethylamino) bridge in the pteridinyl linkage.
Parameter Target Compound (D-Form) L-Glutamic Acid Analog
Molecular Formula C₁₉H₁₉N₇O₆ C₁₉H₂₁N₇O₆
Molecular Weight (g/mol) 441.40 443.41
Stereochemistry D-Glutamic acid L-Glutamic acid
Benzoyl Substituents 3,5-Dichloro Unsubstituted
Pteridinyl Linkage Ethylamino Methylamino

Functional Implications :

  • The D-configuration may reduce metabolic activity in mammalian systems, as most enzymes are stereospecific for L-amino acids.

Structural Variations in Pteridinyl Derivatives

The 7,8-dihydropteroyl-L-glutamic acid (CAS: 4033-27-6) shares a pteridine core but differs in oxidation state:

  • Oxidation State : The dihydro (H₂) state at positions 7 and 8 contrasts with the 1,4-dihydro-4-oxo configuration in the target compound.
  • Biological Relevance : Dihydro derivatives are intermediates in folate metabolism, while 4-oxo-pteridinyl groups may act as competitive inhibitors of DHFR .

Comparison with Non-Glutamic Acid Analogs

describes thiazolidinedione-acetamide hybrids (e.g., compound 3d: C₁₇H₁₄N₄O₅S) , which differ fundamentally in structure but share functional groups (amide linkages, aromatic rings). These compounds exhibit hypoglycemic activity, suggesting divergent applications compared to the pteridinyl-glutamic acid derivatives.

Biological Activity

D-Glutamic acid, N-(4-((2-(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)ethyl)amino)-3,5-dichlorobenzoyl)-) is a compound of interest due to its potential biological activity and applications in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies concerning this compound.

Chemical Structure and Properties

The molecular formula for this compound is C19H19N7O6C_{19}H_{19}N_{7}O_{6}, with a molecular weight of 524.3 g/mol. Its structure includes a pteridine moiety, which is significant for its biological interactions.

The compound is designed to interact with folate metabolism pathways, particularly through inhibition of folylpoly-γ-glutamate synthetase (FPGS). FPGS catalyzes the ligation of glutamic acid to reduced folates and antifolates, which is crucial for the retention and efficacy of these compounds within cells .

Biological Activity

  • Antifolate Activity : The compound exhibits antifolate properties, similar to methotrexate (MTX), by inhibiting FPGS. This inhibition leads to decreased levels of polyglutamate derivatives of folates or antifolates, ultimately blocking folate-dependent biosynthetic reactions necessary for DNA replication in tumor cells .
  • Cellular Uptake : The prodrug forms of this compound are designed to enhance cellular uptake through passive diffusion rather than relying on the reduced folate carrier (RFC), which is often downregulated in resistant cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

StudyFindings
Study 1 Evaluated prodrug forms in Chinese hamster ovary (CHO) cells; demonstrated that prodrugs were equipotent with parent compounds in inhibiting cell growth .
Study 2 Investigated the stability of prodrugs in phosphate buffer and cell line medium; established a correlation between stability and biological activity .
Study 3 Analyzed the impact on DNA synthesis in human cancer cell lines; showed significant inhibition correlating with FPGS activity levels .

Pharmacokinetics

The solubility profile indicates low aqueous solubility (1.6 mg/L at 25°C), which may affect its bioavailability. Further studies are needed to optimize formulations that enhance solubility without compromising efficacy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing D-Glutamic acid, N-(4-((2-(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)ethyl)amino)-3,5-dichlorobenzoyl)-, and how can its purity be validated?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Step 1 : Prepare the 2-amino-1,4-dihydro-4-oxo-6-pteridinyl moiety via cyclization of pyrimidine derivatives under acidic conditions .
  • Step 2 : Couple the pteridinyl group to 3,5-dichlorobenzoyl chloride via ethylenediamine linkage, followed by conjugation with D-glutamic acid .
  • Purity Validation : Use reversed-phase HPLC with UV detection (λ = 280 nm) and confirm structural integrity via high-resolution mass spectrometry (HRMS) and 1^1H/13^{13}C NMR .

Q. How does the stereochemistry of the glutamic acid residue (D- vs. L-configuration) influence the compound’s biochemical interactions?

  • Methodology :

  • Compare binding affinity using surface plasmon resonance (SPR) with recombinant folate receptors (e.g., FRα/FRβ).
  • Example : L-glutamic acid derivatives (e.g., folic acid) show higher affinity for FRα due to stereospecific binding pockets, whereas D-isomers may exhibit altered pharmacokinetics .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data on the compound’s inhibition of dihydrofolate reductase (DHFR)?

  • Methodology :

  • Assay Optimization : Standardize DHFR activity assays (e.g., NADPH consumption monitored at 340 nm) across labs using recombinant human DHFR .
  • Control for Impurities : Characterize synthetic intermediates (e.g., 3,5-dichlorobenzoyl byproducts) via LC-MS, as contaminants may artificially modulate enzyme activity .
  • Structural Analysis : Perform X-ray crystallography of DHFR-compound complexes to identify binding discrepancies .

Q. How can researchers design stability studies to evaluate the compound’s degradation under physiological conditions?

  • Protocol :

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours, with sampling intervals analyzed via HPLC .
  • Degradation Pathways : Identify hydrolysis products (e.g., free D-glutamic acid or dichlorobenzoic acid) using tandem mass spectrometry (MS/MS) .
  • Table : Stability Profile (Example)
ConditionHalf-life (hours)Major Degradants
pH 7.4, 37°C48Dichlorobenzoic acid
pH 2.0, 25°C12Hydrolyzed pteridinyl

Q. What in vitro and in vivo models are appropriate for studying the compound’s pharmacokinetics and tissue distribution?

  • In Vitro : Use Caco-2 cell monolayers to assess intestinal permeability and P-glycoprotein efflux .
  • In Vivo : Administer 14^{14}C-labeled compound to rodents; quantify plasma/tissue levels via liquid scintillation counting or LC-MS .
  • Critical Consideration : The 3,5-dichloro substitution may enhance lipid solubility, requiring adjustments in dosing for bioavailability studies .

Data Analysis & Interpretation

Q. How should researchers address variability in IC50_{50} values reported for this compound across enzyme inhibition studies?

  • Troubleshooting :

  • Enzyme Source : Recombinant vs. native DHFR may exhibit differential sensitivity (e.g., post-translational modifications in native enzymes) .
  • Buffer Composition : Ionic strength (e.g., 150 mM KCl) and reducing agents (e.g., DTT) can alter enzyme conformation and compound binding .
    • Recommendation : Include positive controls (e.g., methotrexate for DHFR assays) and validate results across orthogonal assays (e.g., fluorescence polarization) .

Synthesis & Characterization Challenges

Q. What analytical techniques are critical for distinguishing between isomeric byproducts (e.g., D- vs. L-glutamic acid conjugates)?

  • Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with mobile phases containing 0.1% trifluoroacetic acid .
  • Circular Dichroism (CD) : Compare CD spectra to reference standards (e.g., L-glutamic acid derivatives in ) .

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